Ethyl cyclohexylideneacetate

Beschreibung

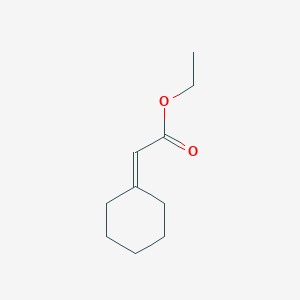

Ethyl cyclohexylideneacetate (CAS: 1552-92-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. It is a colorless liquid with a density of 1.05 g/cm³, a boiling point of 235.9°C at 760 mmHg, and a flash point of 112.9°C . Its structure features a cyclohexylidene group conjugated with an ester moiety, influencing its reactivity and physical properties.

Synthesis: The compound is synthesized via a Horner-Wadsworth-Emmons reaction between cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C for 16 hours, yielding 61% product after purification .

Eigenschaften

IUPAC Name |

ethyl 2-cyclohexylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWDXHYYYNGYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165856 | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-92-7 | |

| Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXYLIDENEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Ethyl 2-cyclohexylideneacetate is a chemical compound used as a pharmaceutical intermediate

Biochemical Pathways

Pharmacokinetics

Its solubility in dichloromethane and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Action Environment

The action of ethyl 2-cyclohexylideneacetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity, as it should be stored in a cool, dry, and well-ventilated place. The efficacy of its action as a pharmaceutical intermediate may also be influenced by the conditions of the chemical reactions in which it’s involved.

Biologische Aktivität

Key Mechanisms:

- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, yielding cyclohexanone derivatives that may exhibit biological activity.

- Nucleophilic Substitution : The acetyloxy group can participate in nucleophilic substitution reactions, leading to the formation of biologically relevant compounds.

Biological Activity

Research indicates that this compound has potential applications in medicinal chemistry and organic synthesis:

- Pharmaceutical Applications :

- Toxicological Studies :

1. Neuroactive Compound Synthesis

A study highlighted the use of this compound as a precursor in synthesizing compounds like gabapentin, which is used for treating epilepsy and neuropathic pain. The synthesis involves multiple steps where this compound serves as a key starting material.

2. Hydrolysis and Biological Evaluation

In an experimental setup, the hydrolysis products of this compound were evaluated for their interaction with specific receptors involved in neurotransmission. Results showed promising activity in modulating receptor functions, suggesting potential therapeutic applications.

Research Findings

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Ethyl cyclohexylideneacetate is primarily synthesized through the reaction of cyclohexanone with phosphonic acid esters under basic conditions. The process typically involves the following steps:

- Formation of the Ester : Cyclohexanone reacts with a phosphonic acid ester (e.g., triethyl phosphonoacetate) in the presence of a base like potassium hydroxide. This reaction yields this compound as a key intermediate.

- Michael Addition : The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in synthetic pathways.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of gabapentin, a medication used to treat epilepsy and neuropathic pain. The compound's structure allows it to be transformed into biologically active derivatives through several chemical transformations, including reduction and hydrolysis processes.

Case Study: Gabapentin Synthesis

Applications in Organic Synthesis

This compound is also utilized in various organic synthesis reactions, particularly in:

- Wittig Reactions : It can participate in Wittig reactions, which are fundamental for constructing alkenes from aldehydes or ketones using phosphonium ylides. This application is vital for synthesizing complex organic molecules.

- Sonogashira Coupling : The compound can be used as a substrate in Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds between alkynes and aryl halides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl cyclohexylideneacetate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via condensation reactions between cyclohexanone and ethyl acetoacetate derivatives. A common methodology involves acid- or base-catalyzed Knoevenagel condensation under reflux conditions. For example, mthis compound (a structural analog) was synthesized using cyclohexanone and a carboxylation agent under electrosynthetic conditions, achieving 93.5% yield . Optimization strategies include controlling temperature (reflux at ~100°C), using anhydrous solvents to prevent hydrolysis, and employing catalysts like triphenylphosphine derivatives (referenced in safety protocols for similar esters) . Purification via distillation (boiling point: 235.9°C) or column chromatography is recommended .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include a singlet at δ 5.60 ppm (vinyl proton), triplet signals for ester methylene groups (δ 3.67 ppm), and cyclohexylidene protons (δ 1.57–1.68 ppm). ¹³C NMR reveals carbonyl carbons at δ 167.3 ppm (ester) and δ 163.9 ppm (α,β-unsaturated system). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (168.23 g/mol) and purity . Infrared (IR) spectroscopy should show C=O stretching at ~1720 cm⁻¹ and C=C at ~1650 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound’s flash point (112.9°C) and vapor pressure (0.0488 mmHg at 25°C) indicate flammability and low volatility. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Use fume hoods for handling, and avoid contact with strong acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Discrepancies in splitting patterns often arise from conformational isomerism or solvent effects. For example, cyclohexylidene ring puckering can lead to varying coupling constants. Use variable-temperature NMR to assess dynamic equilibria or employ deuterated solvents (e.g., CDCl₃) to standardize conditions . Computational modeling (DFT or MD simulations) can predict dominant conformers and validate experimental data .

Q. What catalytic applications does this compound have in organic synthesis, and how do reaction mechanisms differ across substrates?

The α,β-unsaturated ester moiety enables participation in Michael additions, Diels-Alder reactions, and hydrocarboxylation. For instance, electrosynthetic hydrocarboxylation of similar esters (e.g., mthis compound) proceeds via radical intermediates under CO₂ atmosphere, with selectivity influenced by electrode potential and electrolyte composition . Mechanistic studies using cyclic voltammetry and in situ FTIR are recommended to probe electron-transfer pathways .

Q. What strategies mitigate side reactions (e.g., polymerization) during functionalization of this compound?

Polymerization of the α,β-unsaturated system can be suppressed by:

- Using radical inhibitors (e.g., hydroquinone) in free-radical reactions.

- Maintaining low temperatures (<0°C) in electrophilic additions.

- Employing anhydrous, oxygen-free conditions to prevent peroxide formation . Monitor reaction progress via thin-layer chromatography (TLC) or in-line UV-Vis spectroscopy .

Q. Methodological Considerations

- Data Validation : Cross-reference physical properties (density: 1.05 g/cm³; refractive index: 1.531) with literature to confirm compound identity .

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. Use databases like SciFinder or Reaxys for mechanistic insights .

- Ethical Reporting : Disclose solvent waste (e.g., ethyl acetate) and adhere to green chemistry principles .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Physical and Spectral Properties

Vorbereitungsmethoden

Horner-Wadsworth-Emmons Reaction

Reaction Mechanism and Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted method for synthesizing α,β-unsaturated esters like ethyl cyclohexylideneacetate. This approach involves the condensation of cyclohexanone derivatives with phosphonoacetate esters under basic conditions. A representative protocol from patent CN105418363A outlines the following steps:

-

Base Activation : Sodium hydride (NaH) is suspended in anhydrous tetrahydrofuran (THF) at 0°C to generate a reactive alkoxide species.

-

Phosphonoacetate Addition : Triethyl phosphonoacetate is introduced, forming a stabilized ylide intermediate.

-

Cyclohexanone Condensation : 4-Tertiary butyl cyclohexanone is added dropwise, initiating a Knoevenagel-type condensation to yield this compound.

The reaction proceeds at ambient temperature after initial cooling, achieving a 94% yield with 96.6% purity after extraction and washing.

Optimization Strategies

-

Solvent Selection : Anhydrous THF minimizes side reactions such as ester hydrolysis, which can reduce yields by 15–20% in polar protic solvents.

-

Stoichiometry : A 1.05:1 molar ratio of NaH to cyclohexanone ensures complete ylide formation while avoiding excess base-induced degradation.

-

Purification : Sequential extraction with methyl tert-butyl ether (MTBE) and brine washing removes residual phosphonate by-products, enhancing purity to >95% without chromatography.

Table 1: HWE Reaction Parameters and Outcomes

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0°C → 25°C | Minimizes thermal degradation |

| NaH:Cyclohexanone Ratio | 1.05:1 | Prevents over-alkalization |

| Solvent | THF | Enhances ylide stability |

| Post-Reaction Workup | MTBE extraction + brine wash | Removes ionic impurities |

Michael Condensation Approach

Reaction Pathway and Catalysis

An alternative method described in patent US5091567A employs a Michael condensation between cyclohexanone and nitromethane, followed by esterification. Key steps include:

-

Base-Catalyzed Condensation : Cyclohexanone reacts with nitromethane in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a catalyst at 95–100°C.

-

Esterification : The intermediate nitro compound is treated with ethyl chloroacetate to form this compound.

This method achieves a 65% overall yield after optimization, with purity exceeding 90% as confirmed by HPLC.

Challenges and Mitigation

-

By-Product Formation : Competing aldol condensation generates 1-cyclohexeneacetic acid ester (10–15% yield), necessitating precise stoichiometric control.

-

Safety Considerations : Slow, continuous addition of nitromethane at 2 MPa hydrogen pressure reduces explosion risks associated with nitro compound accumulation.

Table 2: Michael Condensation Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Catalyst | K₂CO₃ (10–50 mol%) | Accelerates nitro addition |

| Temperature | 95–100°C | Drives reaction completion |

| Nitromethane Addition | Continuous, equimolar | Prevents hazardous buildup |

| Pressure | 2 MPa H₂ | Ensures reaction safety |

Comparative Analysis of Methods

Yield and Scalability

Industrial Applicability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.